molecular formula C14H13N3OS B1195801 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-46-2

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1195801
CAS No.: 537017-46-2
M. Wt: 271.34 g/mol
InChI Key: KXLVXORPOHNALY-UHFFFAOYSA-N
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Description

“5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 . It’s used for research purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antitumor activities . Another study reported the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring attached to a benzyl group and a furan ring through a methylene bridge .

Scientific Research Applications

Synthesis and Derivative Studies

A study by Cansiz, Koparır, and Demirdağ (2004) focused on synthesizing various derivatives of 4H-1,2,4-triazole-3-thiol, including compounds with furan-2-yl or benzyl substituents. This research contributes to understanding the structural properties of these compounds, which is crucial for their potential applications in various fields, such as medicinal chemistry and material science (Cansiz, Koparır, & Demirdağ, 2004).

Study of Tautomeric Equilibrium

Another study by Koparır, Çetin, and Cansiz (2005) explored the thiol-thione tautomeric equilibrium of compounds including 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol. Understanding the tautomeric properties of such compounds is vital for their potential applications, especially in fields where chemical stability and reactivity are crucial factors (Koparır, Çetin, & Cansiz, 2005).

Spectroscopic and Biological Study

Patel, Patel, and Shah (2015) conducted a study on 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, synthesizing novel heterocyclic compounds. These compounds were characterized by various spectroscopic methods and were also studied for their antibacterial and antifungal activities. This research contributes to the field by exploring the potential biomedical applications of these derivatives (Patel, Patel, & Shah, 2015).

Antimicrobial Activity Study

Danilchenko and Parchenko (2017) investigated the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Their research indicated that certain structural modifications in these compounds could enhance their antimicrobial efficacy, which is essential for developing new antimicrobial agents (Danilchenko & Parchenko, 2017).

Investigation of Physical and Chemical Properties

Khilkovets (2021) focused on synthesizing new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and studying their physical-chemical properties. This research provides valuable information on the properties of these compounds, which is crucial for their potential application in various industries (Khilkovets, 2021).

Properties

IUPAC Name

3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVXORPOHNALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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